molecular formula C12H12N2O B13487392 1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13487392
M. Wt: 200.24 g/mol
InChI Key: ZVCMABQJNJUNSW-UHFFFAOYSA-N
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Description

1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with a methyl group at position 4 and a phenyl ring at position 3, which is further substituted with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction between 4-methyl-1-phenyl-1H-pyrazole and an appropriate ethanone derivative under reflux conditions in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles can also be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-aminopyrazole: Similar structure with an amino group at position 5.

    3-Methyl-1-phenylpyrazol-5-ylamine: Features an amino group at position 5 instead of an ethanone group.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a bis-pyrazole structure with arylmethylene linkage

Uniqueness

1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[3-(4-methylpyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H12N2O/c1-9-7-13-14(8-9)12-5-3-4-11(6-12)10(2)15/h3-8H,1-2H3

InChI Key

ZVCMABQJNJUNSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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